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molecular formula C17H22N2O2 B8408008 4-Benzyl-N-(2-pyrrolidone-5-carbonyl)-piperidine

4-Benzyl-N-(2-pyrrolidone-5-carbonyl)-piperidine

Cat. No. B8408008
M. Wt: 286.37 g/mol
InChI Key: WNISGGBLKVYPLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05102882

Procedure details

Methyl pyroglutamate (4.3 g) and 7.9 g of 4-benzylpiperidine were dissolved in 20 ml of toluene and the mixture was heated to reflux with stirring for 24 hours. The reaction solution was treated with a silica gel column chromatography to give 7.2 g of the product which was recrystallized from diethyl ether to afford 6.5 g of desired product, m.p. 160°-161° C.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5](=[O:6])[CH2:4][CH2:3][C@H:2]1[C:7]([O:9]C)=O.[CH2:11]([CH:18]1[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>C1(C)C=CC=CC=1>[CH2:11]([CH:18]1[CH2:23][CH2:22][N:21]([C:7]([CH:2]2[NH:1][C:5](=[O:6])[CH2:4][CH2:3]2)=[O:9])[CH2:20][CH2:19]1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
N1[C@@H](CCC1=O)C(=O)OC
Name
Quantity
7.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C1CCNCC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
The reaction solution was treated with a silica gel column chromatography

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1CCN(CC1)C(=O)C1CCC(N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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